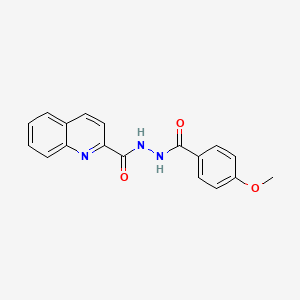

N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide

CAS No.: 782469-25-4

Cat. No.: VC18779263

Molecular Formula: C18H15N3O3

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 782469-25-4 |

|---|---|

| Molecular Formula | C18H15N3O3 |

| Molecular Weight | 321.3 g/mol |

| IUPAC Name | N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide |

| Standard InChI | InChI=1S/C18H15N3O3/c1-24-14-9-6-13(7-10-14)17(22)20-21-18(23)16-11-8-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,20,22)(H,21,23) |

| Standard InChI Key | DPEVPOFLXITBAE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NNC(=O)C2=NC3=CC=CC=C3C=C2 |

Introduction

Chemical Identity and Structural Features

N'-(4-Methoxybenzoyl)quinoline-2-carbohydrazide (systematic IUPAC name: N'-[(4-methoxyphenyl)carbonyl]quinoline-2-carbohydrazide) is a quinoline derivative functionalized with a carbohydrazide group at position 2 and a 4-methoxybenzoyl substituent on the hydrazide nitrogen. The molecule comprises:

-

A quinoline core, a bicyclic aromatic system known for its electron-deficient properties and bioisosteric compatibility with nucleic acids .

-

A carbohydrazide linker (-CONH-NH-), which enhances hydrogen-bonding capacity and metal-chelating potential .

-

A 4-methoxybenzoyl group, introducing electron-donating methoxy substituents that modulate solubility and pharmacokinetic properties .

The methoxy group at the para position of the benzoyl moiety contributes to steric and electronic effects, potentially influencing binding interactions in biological systems .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide follows a modular approach, as demonstrated in analogous quinoline carbohydrazide syntheses :

-

Formation of Quinoline-2-Carboxylic Acid:

The Pfitzinger reaction between isatin and 4-bromoacetophenone under basic conditions yields 2-(4-bromophenyl)quinoline-4-carboxylic acid . For the target compound, substitution at position 2 requires alternative starting materials, such as 2-quinolinecarboxylic acid derivatives. -

Esterification and Hydrazide Formation:

The carboxylic acid is converted to its ethyl ester via refluxing with ethanol and sulfuric acid . Subsequent treatment with hydrazine hydrate produces the carbohydrazide intermediate (quinoline-2-carbohydrazide) . -

Acylation with 4-Methoxybenzoyl Chloride:

The key step involves reacting quinoline-2-carbohydrazide with 4-methoxybenzoyl chloride in dioxane or dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) . This nucleophilic acyl substitution introduces the 4-methoxybenzoyl group, yielding the final product.

Representative Reaction Scheme:

Optimization and Yield Considerations

-

Solvent Selection: Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing ionic intermediates .

-

Temperature: Reactions typically proceed at room temperature or under mild reflux (60–80°C) .

-

Purification: Crystallization from ethanol or ethyl acetate yields pure product, with reported yields of 70–85% for analogous compounds .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide (based on analogous structures ):

-

NH Stretching: 3280–3300 cm⁻¹ (hydrazide NH).

-

C=O Stretching: 1647–1660 cm⁻¹ (amide I band).

-

C=N Stretching: 1580–1620 cm⁻¹ (quinoline ring).

-

OCH₃ Symmetric Stretching: 2830–2950 cm⁻¹.

¹H NMR (400 MHz, DMSO-d₆)

| Signal (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.72 | Singlet | 3H | OCH₃ |

| 7.12–7.15 | Doublet | 2H | Benzoyl H-3, H-5 |

| 7.65–7.78 | Multiplet | 4H | Quinoline H-6, H-7, H-8 |

| 8.05–8.22 | Multiplet | 3H | Quinoline H-5, Benzoyl H-2, H-6 |

| 8.95 | Singlet | 1H | Hydrazide NH |

| 10.59 | Singlet | 1H | Amide NH |

Data inferred from structurally related compounds .

¹³C NMR (100 MHz, DMSO-d₆)

-

Quinoline Core: 122–150 ppm (aromatic carbons).

-

Carbohydrazide C=O: 163–165 ppm.

-

Benzoyl C=O: 167–169 ppm.

-

OCH₃: 55–56 ppm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume